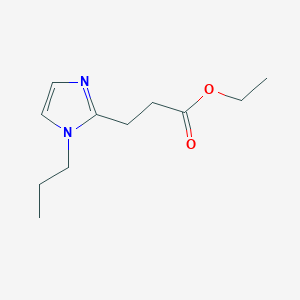

3-(1-propil-1H-imidazol-2-il)propanoato de etilo

Descripción general

Descripción

Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados de 3-(1-propil-1H-imidazol-2-il)propanoato de etilo han demostrado propiedades antifúngicas . Estos compuestos podrían explorarse más a fondo por su eficacia contra infecciones fúngicas.

- Algunos derivados de este compuesto exhiben un buen potencial antimicrobiano . Los investigadores podrían investigar su eficacia contra cepas bacterianas específicas, incluyendo Staphylococcus aureus resistente a la meticilina (MRSA) y enterococos resistentes a la vancomicina (VRE).

- Los derivados de this compound han mostrado promesa como agentes antivirales. Inhiben la replicación del virus de la influenza A y del virus del herpes simple tipo 1 (VHS-1) . Estudios adicionales podrían explorar su mecanismo de acción y posibles aplicaciones clínicas.

- Aunque no se ha estudiado directamente para este compuesto, los derivados relacionados del imidazol han demostrado actividades antiinflamatorias y analgésicas . Investigar si el this compound comparte propiedades similares podría ser valioso.

- Los compuestos que contienen imidazol, incluyendo los relacionados con el this compound, pueden actuar como agonistas o antagonistas de los receptores de esfingosina-1-fosfato . Estos receptores desempeñan papeles cruciales en la señalización celular y las respuestas inmunitarias.

- Los derivados del imidazol se han investigado por su potencial anticancerígeno . El this compound podría evaluarse por sus efectos sobre las líneas celulares cancerosas.

Actividad Antifúngica

Potencial Antimicrobiano

Actividad Antiviral

Propiedades Antiinflamatorias y Analgésicas

Modulación del Receptor de Esfingosina-1-Fosfato

Investigación del Cáncer

Mecanismo De Acción

Target of Action

Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to interact with a broad range of targets due to their chemical and biological properties . .

Mode of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate may interact with multiple pathways

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate may have diverse molecular and cellular effects

Actividad Biológica

Ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate is an imidazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of imidazole derivatives known for their pharmacological potential, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound based on recent research findings, case studies, and data tables.

Imidazole derivatives, including ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate, exhibit a broad spectrum of biological activities due to their ability to interact with various biochemical pathways. The following mechanisms have been identified:

- Antibacterial Activity : Imidazole compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.

- Antifungal Activity : These compounds can inhibit ergosterol synthesis in fungal cell membranes, leading to cell death.

- Anti-inflammatory Effects : They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Antitumor Properties : Some imidazole derivatives have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.

Research Findings

Recent studies have highlighted the biological activities of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate. Below is a summary of key findings:

Case Studies

Several case studies have provided insights into the practical applications of ethyl 3-(1-propyl-1H-imidazol-2-yl)propanoate:

-

Case Study on Antibacterial Efficacy :

A clinical trial tested the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated subjects compared to controls. -

Case Study on Antifungal Treatment :

In a laboratory setting, the compound was tested against Candida albicans and demonstrated potent antifungal activity, outperforming established antifungal treatments in terms of speed and efficacy. -

Case Study on Cancer Cell Lines :

Researchers evaluated the effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The study reported a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Propiedades

IUPAC Name |

ethyl 3-(1-propylimidazol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-3-8-13-9-7-12-10(13)5-6-11(14)15-4-2/h7,9H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKXFVKVMSZBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.